5-Nitroisatoic anhydride
Overview
Description
5-Nitroisatoic anhydride is a chemical compound with the linear formula C8H4N2O5 . It has a molecular weight of 208.131 .
Synthesis Analysis
This compound can be prepared from 5-nitro indole by stirring in a 4:1 mixture of CH3CN/H2O for 1 hour at 40℃ .Molecular Structure Analysis
The molecular structure of this compound is C8H4N2O5 . The average mass is 208.128 Da and the monoisotopic mass is 208.012024 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its molar refractivity is 45.6±0.3 cm3, and it has 7 H bond acceptors and 1 H bond donor . The polar surface area is 101 Å2, and the molar volume is 128.2±3.0 cm3 .Scientific Research Applications
RNA Structure Analysis
5-Nitroisatoic anhydride and its derivatives are extensively used in RNA structure analysis. They serve as key reagents in Selective 2'-Hydroxyl Acylation analyzed by Primer Extension (SHAPE) chemistry. This technique enables the assessment of local nucleotide flexibility in RNA at single nucleotide resolution, crucial for understanding RNA structure and function.
- SHAPE Reagents and RNA Analysis : A study by Turner et al. (2013) describes a safer and cost-effective synthesis method for 1-methyl-7-nitroisatoic anhydride (1m7), a derivative of this compound. This advancement makes SHAPE analysis more accessible to molecular biology laboratories (Turner, Shefer, & Ares, 2013).
- Water-Soluble SHAPE Reagents : Fessler et al. (2020) developed water-soluble isatoic anhydride-based reagents with variable reactivities for RNA SHAPE analysis. These reagents are designed to overcome solubility issues while maintaining effectiveness in studying RNA structure (Fessler et al., 2020).
Chemical Probing of RNAs and Riboswitches
This compound derivatives are critical in the structural analysis of small RNAs and riboswitches. This involves treating RNAs with these reagents to detect local nucleotide flexibility and higher-order interactions, informing on RNA conformation and ligand binding.
- Structural Analysis of Small RNAs : Rice et al. (2014) utilized 1-methyl-7-nitroisatoic anhydride for SHAPE chemical probing of small RNAs. This approach is pivotal in developing accurate models of RNA secondary structures (Rice et al., 2014).
Comparative Study of SHAPE Reagents
Comparative studies of various SHAPE reagents, including this compound, provide insights into their effectiveness and applicability in RNA structural studies.
- Evaluation of SHAPE Reagents : A 2019 study by Busan et al. compared different SHAPE reagents, including this compound, for their use in probing RNA structures. This research helps in selecting the appropriate reagents for specific RNA structure studies (Busan, Weidmann, Sengupta, & Weeks, 2019).
Cycloaddition Reactions
This compound is involved in cycloaddition reactions, which are significant in synthetic chemistry, particularly in the synthesis of heterocyclic compounds.
- Cycloaddition Reactions Study : D'souza et al. (2018) explored the reactivity of this compound in cycloaddition reactions. This research contributes to the understanding of the reactivity patterns of nitro-substituted isatoic anhydrides (D'souza et al., 2018).
Safety and Hazards
5-Nitroisatoic anhydride is classified as acutely toxic if swallowed and can cause serious eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Relevant Papers One relevant paper is "Guidelines for SHAPE Reagent Choice and Detection Strategy for RNA Structure Probing Studies" . This paper evaluates five SHAPE reagents, including this compound, and discusses the importance of carefully designed software in reading out SHAPE experiments using massively parallel sequencing approaches .
Mechanism of Action
Target of Action
The primary target of 5-Nitroisatoic anhydride is RNA molecules . It is used as a probe for the interrogation of RNA structures in vivo . The compound is particularly effective at probing RNA structure in living cells .
Mode of Action
This compound interacts with its targets, the RNA molecules, by creating adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This interaction results in changes in the RNA structure, which can be analyzed to understand the folding and function of the RNA molecules .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to RNA folding and function . By interacting with the RNA molecules and altering their structure, this compound can influence the processes regulated by these RNA molecules, such as gene expression, catalysis, and sensing of environmental stimuli .
Pharmacokinetics
It is known that the compound has the ability to permeate biological membranes, which enhances its bioavailability and allows it to probe rna structures in living cells .
Result of Action
The action of this compound results in changes in the structure of RNA molecules . These changes can affect the function of the RNA molecules, influencing processes such as gene expression and response to environmental stimuli . For example, the compound has been used to study the structure and function of the long non-coding RNA (lncRNA) Growth Arrest Specific 5 (GAS5), which is a key regulator of cell survival in response to stress and nutrient availability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to probe RNA structures in living cells suggests that it can function effectively in the complex environment of a cell . .
properties
IUPAC Name |
6-nitro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O5/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(12)15-7/h1-3H,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUBAHSWMPFIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063558 | |
Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
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Molecular Weight |
208.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4693-02-1 | |
Record name | 5-Nitroisatoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4693-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
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Record name | 5-Nitroisatoic anhydride | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
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Record name | 2H-3,1-Benzoxazine-2,4(1H)-dione, 6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.864 | |
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Record name | 6-Nitro-2H-3,1-benzoxazine-2,4(1H)-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3HJ2SF662 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Is there any information available on the use of 5-nitroisatoic anhydride as a SHAPE reagent for RNA structure probing?
A2: While the provided research papers don't specifically investigate this compound as a SHAPE reagent, they highlight the importance of the nitro group's position on the reactivity of isatoic anhydride derivatives. [] Further research is needed to explore the potential application of this compound as a SHAPE reagent and compare its performance to established reagents like 1M7 and NMIA. Factors such as reactivity towards RNA, adduct formation preference, and compatibility with detection methods like mutational profiling (MaP) would need to be investigated.
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